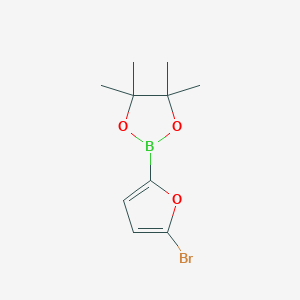

![molecular formula C14H17N3O2S B2869372 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)butanamide CAS No. 864859-02-9](/img/structure/B2869372.png)

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)butanamide” is a chemical compound . It has a molecular formula of C20H21N3O5S and an average mass of 415.465 .

Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-c]pyridine core with an acetyl group attached to the nitrogen, a cyano group on the 5-position, and a butanamide group on the 2-position .Physical And Chemical Properties Analysis

The compound has a net charge of 0 and a mono-isotopic mass of 415.12019 . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the sources I found.Scientific Research Applications

Antitubulin Agents

This compound has been evaluated for its potential as an antitubulin agent . Antitubulin agents are crucial in cancer therapy as they interfere with microtubule functions, which are essential for cell division. The compound’s structure, particularly the presence of a tetrahydrothieno[2,3-c]pyridine scaffold , has shown promising antiproliferative activity on cancer cell lines . It inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptotic cell death .

Cancer Cell Growth Inhibition

The compound has demonstrated significant efficacy in inhibiting cancer cell growth. Specific derivatives, such as those with a 3-cyano substitution , have been identified as potent inhibitors, with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . This suggests a potential application in developing new chemotherapeutic agents.

Selective Cytotoxicity

An important aspect of cancer treatment is the selective targeting of cancer cells while sparing normal cells. This compound has shown selectivity in inducing cell death in cancer cells without affecting normal human peripheral blood mononuclear cells. This selectivity is crucial for reducing side effects in chemotherapy .

Apoptosis Induction

The compound’s ability to induce apoptosis, or programmed cell death, in a dose-dependent manner is another valuable application. Apoptosis is a desired outcome in cancer treatment because it leads to the elimination of cancerous cells without the release of harmful substances into the surrounding tissue .

Microtubule Assembly Inhibition

Microtubules are dynamic structures that play a key role in cell division. By inhibiting microtubule assembly, the compound can effectively halt the proliferation of cancer cells. This mechanism is particularly useful in targeting rapidly dividing tumor cells .

Cell Cycle Effects

The compound’s interaction with cellular microtubules affects the cell cycle. By arresting cells in the G2/M phase, it prevents cells from completing mitosis, thereby inhibiting tumor growth and proliferation .

Tubulin Polymerization Inhibitors

As a tubulin polymerization inhibitor, the compound can be used to study the dynamics of microtubules in various biological processes. This application is not only limited to cancer research but can also extend to understanding cell mechanics in other diseases .

Structure-Activity Relationship (SAR) Studies

The compound’s structure provides a valuable model for SAR studies, which are essential for drug development. By modifying different parts of the molecule and observing the resulting biological activities, researchers can design more effective and targeted therapeutic agents .

Mechanism of Action

Target of Action

Similar compounds have been shown to affect the cell cycle , suggesting that this compound may also interact with proteins involved in cell cycle regulation.

Mode of Action

It’s worth noting that similar compounds have been shown to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle . This suggests that N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butyramide may interact with its targets to inhibit cell cycle progression, particularly at the G2/M transition.

Biochemical Pathways

Given the potential effect on the cell cycle , it is likely that this compound impacts pathways related to cell cycle regulation and possibly DNA replication and repair.

Result of Action

The search results suggest that N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butyramide may cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This could result in a decrease of cells in other phases of the cell cycle, particularly the G0/G1 phase .

properties

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-3-4-13(19)16-14-11(7-15)10-5-6-17(9(2)18)8-12(10)20-14/h3-6,8H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRHNCWIZDKNMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2869293.png)

![7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B2869296.png)

![2-Cyano-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]pyridine-3-sulfonamide](/img/structure/B2869298.png)

![(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/no-structure.png)

![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2869309.png)

![(Z)-4-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2869310.png)